molecular formula C20H20ClNO5 B000098 Protopine hydrochloride CAS No. 6164-47-2

Protopine hydrochloride

Cat. No. B000098
CAS RN: 6164-47-2
M. Wt: 389.8 g/mol
InChI Key: NWNVDSJZGYDVQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The chemical synthesis of protopine involves a series of complex steps. A notable method describes the synthesis through ring enlargement of indeno[2,1-a][3]benzazepines by singlet oxygen oxygenation, followed by conversion of an amide carbonyl group to a methylene group, completing the synthesis of protopine alkaloids. This method emphasizes the steric effects of substituents critical in the synthesis process (Wada et al., 2007).

Molecular Structure Analysis

Protopine hydrochloride's crystal structure reveals significant details about its molecular configuration. The crystal analysis shows a racemate form, highlighting the trans configuration of its N-methyl and hydroxyl groups. The length of the central quinolizine N-C bond stands out as a peculiar feature of its structure, offering insights into its chemical behavior and reactivity (Dostál et al., 2001).

Chemical Reactions and Properties

The enzymatic synthesis of [6-3H]protopine showcases its chemical reactivity, particularly in the presence of microsomal preparations from Eschscholtzia californica cell suspension cultures. This process, dependent on NADPH and molecular oxygen, highlights protopine's role in the biosynthesis of benzophenanthridine alkaloids, demonstrating its involvement in complex biological pathways (Tanahashi & Zenk, 1990).

Physical Properties Analysis

The analysis of protopine and related alkaloids through spectroscopic studies reveals insights into their ten-membered ring conformations. These studies, including infrared carbonyl absorption and nuclear Overhauser effect experiments, show that protopine and α-allocryptopine interconvert between two major conformations of the ten-membered ring, providing a deeper understanding of their physical properties (Takahashi et al., 1985).

Chemical Properties Analysis

The inhibitory effect of protopine on K(ATP) channel subunits expressed in HEK-293 cells illustrates its chemical properties at a molecular level. Protopine's ability to concentration-dependently inhibit K(ATP) channel currents, but not affect BK(Ca) channel currents, showcases its selectivity and potential implications in physiological and pharmacological contexts (Jiang et al., 2004).

Scientific Research Applications

Antidepressant Effects

Protopine hydrochloride, derived from Dactylicapnos scandens Hutch, has been identified as an inhibitor of both serotonin and noradrenaline transporters, demonstrating antidepressant-like effects in mice models. In studies, protopine showed a dose-dependent increase in 5-HTP-induced head twitch response and a reduction in immobility in the tail suspension test, suggesting its potential in treating mood disorders such as depression (Xu et al., 2006).

Pharmacological Activities

Protopine has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, anti-platelet aggregation, anti-cancer, analgesic, vasodilatory, anticholinesterase, anti-addictive, anticonvulsant, antipathogenic, antioxidant, hepatoprotective, neuroprotective, and cytotoxic and anti-proliferative activities. These findings highlight protopine's versatility in various therapeutic applications (Huang et al., 2021).

Anti-Inflammatory Action

Studies on murine macrophages have indicated that protopine can suppress lipopolysaccharide (LPS)-induced inflammatory responses by reducing nitric oxide, cyclooxygenase-2, and prostaglandin E2 production. It achieves this by blocking phosphorylation of mitogen-activated protein kinases and activation of nuclear factor kappa-light-chain-enhancer of activated B cells (Bae et al., 2012).

Anticancer Properties

Protopine has been found to exhibit anti-proliferative effects in human hormone-refractory prostate cancer cells by inducing tubulin polymerization, mitotic arrest, and apoptotic cell death. This suggests its potential as a novel microtubule stabilizer with anticancer activity (Chen et al., 2012).

Inhibition of Platelet Aggregation

Protopine has shown effectiveness in inhibiting blood platelet aggregation by affecting the metabolic system of arachidonic acid in platelets, indicating its potential as an antiplatelet drug for treating thrombosis (Shiomoto et al., 1991).

Safety And Hazards

Protopine hydrochloride is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Protopine hydrochloride has shown a wide range of pharmacological activities such as anti-inflammatory, anti-platelet aggregation, anti-cancer, analgesic, vasodilatory, anticholinesterase, anti-addictive, anticonvulsant, antipathogenic, antioxidant, hepatoprotective, neuroprotective, and cytotoxic and anti-proliferative activities . It has potential therapeutic value for further scientific research and clinical applications . It has also shown promising results in in vivo studies for its anticonvulsant activity and its effects on liver carcinoma cells .

properties

IUPAC Name

15-methyl-7,9,19,21-tetraoxa-15-azapentacyclo[15.7.0.04,12.06,10.018,22]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one;hydrochloride
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InChI

InChI=1S/C20H19NO5.ClH/c1-21-5-4-13-7-18-19(25-10-24-18)8-14(13)16(22)6-12-2-3-17-20(15(12)9-21)26-11-23-17;/h2-3,7-8H,4-6,9-11H2,1H3;1H
Source PubChem
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InChI Key

NWNVDSJZGYDVQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CN1CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C5=C(C=C4)OCO5)OCO3.Cl
Source PubChem
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Molecular Formula

C20H20ClNO5
Source PubChem
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Related CAS

130-86-9 (Parent)
Record name Protopine hydrochloride
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DSSTOX Substance ID

DTXSID70210654
Record name Protopine hydrochloride
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Molecular Weight

389.8 g/mol
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Physical Description

Solid; [Merck Index]
Record name Protopine hydrochloride
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Solubility

SOL IN 143 PARTS WATER @ 13 °C, SOL IN ALC
Record name PROTOPINE HYDROCHLORIDE
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Mechanism of Action

CACL2 (0.2 G/KG, IV) INDUCED FIBRILLATION OF THE RAT CARDIAC VENTRICLES FOR 2 SEC AND CAUSED DEATH OF THE ANIMALS. PROTOPINE-HCL (10 MG/KG) PROLONGED THE VENTRICULAR FIBRILLATION TO 186 SEC. IT ALSO RESTORED THE SINUS RHYTHM 3 MIN AFTER ITS ADMIN IN ALL TREATED ANIMALS.
Record name PROTOPINE HYDROCHLORIDE
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Product Name

Protopine hydrochloride

Color/Form

PRISMS FROM ALC

CAS RN

6164-47-2
Record name Bis[1,3]benzodioxolo[4,5-c:5′,6′-g]azecin-13(5H)-one, 4,6,7,14-tetrahydro-5-methyl-, hydrochloride (1:1)
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Record name Protopine hydrochloride
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Record name Protopine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
J Dostál, Z Žák, M Nečas, J Slavík… - … Section C: Crystal …, 2001 - scripts.iucr.org
Protopine hydrochloride (5,6,14,14a-tetrahydro-14a-hydroxy-7-methyl-8H-bis[1,3]benzodioxolo[5,6-a:4,5-g]quinolizinium chloride, C20H20NO5+·Cl−) is the salt of the isoquinoline …
Number of citations: 6 scripts.iucr.org
J Toušek, K Maliňáková, J Dostál… - Magnetic Resonance in …, 2005 - Wiley Online Library
… Based on the results of the quantum chemical calculations, two sets of experimental chemical shifts were assigned to the particular isomers of protopine hydrochloride and the trans-…
B Mathew, DGT Parambi, M Singh… - Naturally Occurring …, 2021 - Elsevier
… Crystal structure of protopine hydrochloride (salt of protopine) Analysis of the crystal structure of protopine hydrochloride is relevant regarding its pharmacological and biosynthetic …
Number of citations: 2 www.sciencedirect.com
Z Hu, Y Zhang, J Ji, J Chen - 2017 - pdf.hanspub.org
… HPLC was used to determinate protopine hydrochloride and Pakistan Martin, which is extracted by ethanol from Rhizoma Corydalis. The results show that the method is sensitive, rapid …
Number of citations: 0 pdf.hanspub.org
DA Rakhimova, EK Dobronravova… - Chemistry of Natural …, 1977 - Springer
… A plate with a "marker" (0.5 ml of a 0.1% ethanolic solution of protopine hydrochloride) was run … A standard solution of protopine hydrochloride containing 0.5 mg/ml was polar.graphed …
Number of citations: 1 link.springer.com
LF Xu, WJ Chu, XY Qing, S Li, XS Wang, GW Qing… - …, 2006 - Elsevier
… Louis, USA); protopine hydrochloride (prepared by ourselves); [ 3 H]… Synthesis of protopine hydrochloride … After stirred, deposited and filtered, the protopine hydrochloride was …
Number of citations: 83 www.sciencedirect.com
J Gregorová, J Babica, R Marek, H Paulová… - Fitoterapia, 2010 - Elsevier
… Sanguinarine chloride (1), chelerythrine chloride (2), berberine chloride (3), coptisine chloride (4), allocryptopine nitrate (5), and protopine hydrochloride (6), all of plant origin, were from …
Number of citations: 11 www.sciencedirect.com
Y Prokopenko, V Tsyvunin, S Shtrygol'… - Scientia …, 2016 - mdpi.com
… The alkaloid zone at the standard substance of the protopine hydrochloride zone level was isolated and eluted. After recrystallisation from methanol, crystals of protopine were obtained. …
Number of citations: 18 www.mdpi.com
C Moser, SP Vickers, R Brammer, SC Cheetham… - Phytomedicine, 2014 - Elsevier
… Ze 450 was dissolved in EtOH 60% (v/v) and diluted with H 2 O up The pure substance protopine hydrochloride was dissolved in H 2 O up, and 23-epi-26-deoxyactein and …
Number of citations: 31 www.sciencedirect.com
RHF Manske - Canadian Journal of Research, 1940 - cdnsciencepub.com
… The filtrate was largely freed of solvent and the residue dissolved in hot dilute hydrochloric acid, and the solution slowly evaporated until protopine hydrochloride began to crystallize. On …
Number of citations: 26 cdnsciencepub.com

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